molecular formula C16H16N2O4S B2625692 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2198432-15-2

2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Cat. No.: B2625692
CAS No.: 2198432-15-2
M. Wt: 332.37
InChI Key: XOXGBBYIYDJMDE-UHFFFAOYSA-N
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Description

2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a complex organic compound that features a unique combination of a benzodioxine ring, a pyrrolidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxine core, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the thiazole ring through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole lies in its combination of three distinct ring systems, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-15(14-10-20-12-3-1-2-4-13(12)22-14)18-7-5-11(9-18)21-16-17-6-8-23-16/h1-4,6,8,11,14H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXGBBYIYDJMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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